1-Benzylazocan-5-one

CAS No.: 16853-08-0

Cat. No.: VC7863719

Molecular Formula: C14H19NO

Molecular Weight: 217.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16853-08-0 |

|---|---|

| Molecular Formula | C14H19NO |

| Molecular Weight | 217.31 |

| IUPAC Name | 1-benzylazocan-5-one |

| Standard InChI | InChI=1S/C14H19NO/c16-14-8-4-10-15(11-5-9-14)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |

| Standard InChI Key | BLVRIFLULZGBNC-UHFFFAOYSA-N |

| SMILES | C1CC(=O)CCCN(C1)CC2=CC=CC=C2 |

| Canonical SMILES | C1CC(=O)CCCN(C1)CC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

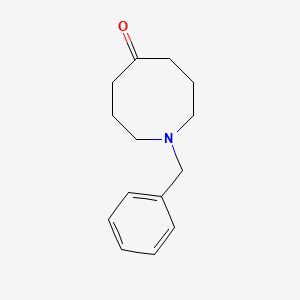

Core Architecture

1-Benzylazocan-5-one belongs to the azocanone family, characterized by an 8-membered lactam ring. The benzyl group () is attached to the nitrogen atom, introducing steric and electronic modifications that distinguish it from simpler lactams. The compound’s InChIKey (BLVRIFLULZGBNC-UHFFFAOYSA-N) and SMILES notation (O=C1CCCCN(Cc2ccccc2)CC1) provide unambiguous descriptors for its topology .

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 217.31 g/mol |

| CAS Registry Number | 16853-08-0 |

| InChIKey | BLVRIFLULZGBNC-UHFFFAOYSA-N |

Synthesis and Manufacturing Approaches

Retrosynthetic Considerations

The synthesis of 1-benzylazocan-5-one could theoretically proceed via:

-

Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the 8-membered lactam from diene precursors.

-

N-Alkylation of Azocan-5-one: Reacting azocan-5-one with benzyl halides under basic conditions .

Challenges in Lactam Synthesis

Larger lactams (≥8-membered) face thermodynamic hurdles due to increased ring strain and entropic penalties. Studies on N-benzyl lactams highlight the necessity of high-dilution conditions to favor cyclization over polymerization . For example, the intramolecular cyclization of N-alkyl-o-phenylenediamines using NaOAc·3HO/CuI achieves yields >90% for 6-membered rings but declines for larger systems .

Reactivity and Functionalization Pathways

Hydrogen Atom Transfer (HAT) Reactivity

The 2025 study by J. Org. Chem. on N-benzyl lactams (S9–S12) provides critical insights :

-

Endocyclic α-C–H Bonds: BDEs (bond dissociation energies) increase with ring size, reducing HAT reactivity. For 8-membered lactams, values decrease by ~60-fold compared to 5-membered analogs.

-

Exocyclic Benzylic C–H Bonds: Despite lower BDEs, HAT at benzylic sites is kinetically disfavored due to delayed resonance stabilization (Bernasconi’s principle of nonperfect synchronization) .

Table 2: Comparative Reactivity of N-Benzyl Lactams

| Ring Size | (Endocyclic) | (Exocyclic) |

|---|---|---|

| 5 | 1.00 | 0.15 |

| 8 | 0.016 | 0.10 |

Site-Selective Oxygenation

In reactions with tert-alkoxyl radicals, 1-benzylazocan-5-one’s oxygenation selectivity shifts toward exocyclic positions as ring size increases. This contrasts with smaller lactams, where endocyclic sites dominate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume